molecular formula C8H10FN3 B10854238 m-(18F)-Fluorobenzylguanidine CAS No. 156021-12-4

m-(18F)-Fluorobenzylguanidine

Cat. No.: B10854238
CAS No.: 156021-12-4
M. Wt: 166.19 g/mol
InChI Key: HNPHEZIYSZIWHH-RVRFMXCPSA-N
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Description

M-(18F)-Fluorobenzylguanidine is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is labeled with the radioactive isotope fluorine-18, which allows it to be used as a tracer in various diagnostic procedures. The compound is particularly valuable in the field of nuclear medicine for imaging and diagnosing certain types of cancers and neuroendocrine tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-(18F)-Fluorobenzylguanidine typically involves the nucleophilic substitution of a precursor compound with fluorine-18. One common method is the Cu-mediated radiofluorination using [18F]KF, which has been shown to be effective for the preparation of 18F-labeled arenes . The reaction conditions often include the use of aryl- and vinylstannanes as substrates, with the reaction being carried out in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The process typically includes the azeotropic drying of aqueous [18F]fluoride with a potassium carbonate/potassium complex, followed by radiofluorination of the precursor in a suitable solvent at elevated temperatures . The resulting product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired radiochemical purity.

Chemical Reactions Analysis

Types of Reactions

M-(18F)-Fluorobenzylguanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major product formed from these reactions is this compound, which is used as a PET imaging agent.

Scientific Research Applications

M-(18F)-Fluorobenzylguanidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of M-(18F)-Fluorobenzylguanidine involves its uptake by cells that rely on glucose as an energy source. The compound is transported into cells via glucose transporter proteins and is subsequently phosphorylated and trapped intracellularly . This allows for the visualization of glucose metabolism in tissues using PET imaging.

Comparison with Similar Compounds

M-(18F)-Fluorobenzylguanidine can be compared with other similar compounds, such as:

This compound is unique in its specific application for imaging neuroendocrine tumors, making it a valuable tool in the diagnosis and monitoring of these cancers.

Properties

CAS No.

156021-12-4

Molecular Formula

C8H10FN3

Molecular Weight

166.19 g/mol

IUPAC Name

2-[(3-(18F)fluoranylphenyl)methyl]guanidine

InChI

InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-1

InChI Key

HNPHEZIYSZIWHH-RVRFMXCPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[18F])CN=C(N)N

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C(N)N

Origin of Product

United States

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